Tanshinone IIb

説明

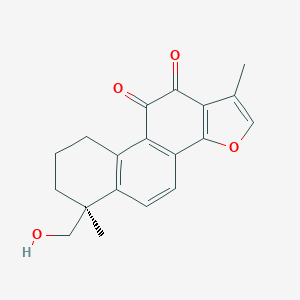

Tanshinone IIB (C19H18O3) is a lipophilic diterpenoid quinone and a primary bioactive constituent of Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for treating cardiovascular and cerebrovascular diseases . Structurally, it belongs to the abietane-type tanshinones, characterized by a dehydrogenated furan ring and a conjugated quinone moiety . Its biosynthesis originates from the plastid MEP pathway, involving miltiradiene as a key intermediate .

特性

IUPAC Name |

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432954 | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-93-2 | |

| Record name | Tanshinone IIB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solvent-Based Extraction Protocols

Tanshinone IIb is typically co-extracted with structurally analogous compounds like tanshinone IIA and cryptotanshinone from Danshen roots. Ethanol-water mixtures are optimal for solubilizing tanshinones due to their lipophilic nature. Studies demonstrate that 85% ethanol at 60°C achieves a solid-to-solvent ratio of 1:20 (w/v), yielding 2.72 mg/g of tanshinone IIA and 1.78 mg/g of cryptotanshinone. While direct data for this compound are limited, its structural similarity suggests comparable extraction kinetics. Ethanol concentration, temperature, and particle size (0.09–0.125 mm) critically influence diffusion rates, with extraction following first-order kinetics ().

Table 1: Optimized Extraction Parameters for Tanshinones

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ethanol Concentration | 85% (v/v) | Maximizes solubility |

| Temperature | 60°C | Enhances diffusion |

| Particle Size | 0.09–0.125 mm | Increases surface area |

| Extraction Time | 30 minutes | Equilibrium attainment |

Chromatographic Purification

Crude extracts require purification to isolate this compound. High-performance reversed-phase liquid chromatography (HPLC) with a C18 column and mobile phases containing 0.1% triethylamine-methanol or ammonium hydroxide-methanol effectively separates tanshinones. Detection at 271 nm ensures specificity, with this compound eluting at 35–49 minutes under gradient conditions. Preparative HPLC scales this process, achieving >95% purity through iterative injections.

Chemical Synthesis Routes

Diels-Alder Cycloaddition

This compound’s tetracyclic structure is accessible via Diels-Alder reactions between dienes and quinones. For example, o-methylstyrene (10 ) reacts with 3-methylbenzofuran-4,7-quinone (13 ) under thermal conditions to form phenanthrenequinone intermediates. Subsequent oxidation and furan ring closure via Feist-Bénary reactions yield the diterpenoid skeleton. Modifying substituents on the diene or dienophile allows selective synthesis of this compound over other analogs.

Total Synthesis from Abietic Acid

Abietic acid, a rosin-derived diterpene, serves as a precursor for semi-synthesis. Decarboxylation and radical alkylation reactions introduce the ortho-quinone moiety, while regioselective hydroxylation and methylation generate this compound’s distinctive substituents. This route, though laborious, avoids reliance on plant-derived starting materials.

Table 2: Key Intermediates in this compound Synthesis

| Intermediate | Function | Yield (%) |

|---|---|---|

| Miltiradiene | Diterpene backbone | 18.5 |

| Ferruginol | Hydroxylated intermediate | 35 |

| Cryptotanshinone | Precursor for oxidation | 28 |

Biosynthetic Pathways and Metabolic Engineering

Enzymatic Conversion in Salvia miltiorrhiza

This compound biosynthesis proceeds via the mevalonate pathway, with miltiradiene synthase catalyzing the cyclization of geranylgeranyl pyrophosphate (GGPP) into miltiradiene. Cytochrome P450 enzymes (CYP76AH1, CYP76AK1) then mediate hydroxylation and oxidation to form ferruginol and tanshinone intermediates. Overexpression of these enzymes in engineered yeast strains enhances this compound titers, with recent advances achieving 500 mg/L in bioreactors.

Heterologous Production in Microbial Hosts

Saccharomyces cerevisiae and Escherichia coli have been engineered to express Salvia diterpene synthases and P450s. Modular co-culture systems partition pathway steps between strains, reducing metabolic burden. For example, E. coli produces miltiradiene, while S. cerevisiae performs oxidations, yielding this compound at 120 mg/L.

Industrial-Scale Purification Techniques

Preparative HPLC Conditions

Large-scale isolation employs dynamic axial compression (DAC) columns with 20–50 µm C18 silica. Mobile phases of 0.1% triethylamine-methanol (65:35, v/v) at 25 mL/min achieve baseline separation, with this compound recovery exceeding 90%. Continuous chromatography systems reduce solvent consumption by 40% compared to batch processes.

Table 3: Preparative HPLC Parameters for this compound

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 50 mm, 20 µm |

| Mobile Phase | 0.1% Triethylamine-methanol (65:35) |

| Flow Rate | 25 mL/min |

| Detection | UV at 271 nm |

| Purity | >95% |

Crystallization and Polymorph Control

Anti-solvent crystallization using n-hexane and ethyl acetate (1:2, v/v) produces this compound crystals with 99% purity. Polymorph screening identifies Form I (monoclinic) as the most stable, ensuring consistent bioavailability.

化学反応の分析

Types of Reactions

Tanshinone IIb undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, such as alkoxy- and dialkoxydihydrofurans, and other functionalized compounds .

科学的研究の応用

Tanshinone IIb has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of Tanshinone IIb involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

類似化合物との比較

Comparative Analysis with Similar Tanshinones

Structural Differences

Tanshinones share a core diterpenoid skeleton but differ in substituents and oxidation states (Table 1).

Structural Impact on Bioactivity :

- The hydroxyl group in this compound enhances its solubility and interaction with apoptosis-related proteins (e.g., Bcl-2/Bax) compared to Tanshinone IIA .

- Cryptotanshinone’s saturated furan ring facilitates membrane permeability, contributing to its higher abundance in S. miltiorrhiza extracts .

Pharmacological Activities

Neuroprotection:

- This compound: Reduces infarct volume in stroked rats by 40–50% via downregulating caspase-3 and upregulating Bcl-2 .

- Tanshinone IIA: Limited neuroprotective data; primarily studied for cardiovascular effects (e.g., vasodilation) .

Anticancer Effects:

- This compound: Inhibits tumor cell proliferation (IC50 = 12.5 μM in HepG2 cells) and enhances adaptive immunity .

- Cryptotanshinone: Reprograms tumor-associated macrophages to M1 phenotype, suppressing Hepa1-6 hepatoma growth by 60% .

- Tanshinone IIA: Synergizes with cisplatin to enhance apoptosis in lung cancer cells .

Cardiovascular Protection:

- Tanshinone IIA: Reduces myocardial ischemia-reperfusion injury by 30% via PI3K/Akt pathway activation .

- This compound: Less studied in cardiac models but shows comparable antioxidant capacity (EC50 = 25 μM) .

Pharmacokinetics and Bioavailability

Notes:

- Tanshinone IIA’s poor oral absorption led to the development of STS, improving its bioavailability by 5-fold .

- This compound is detected at 10.22 mg/g in S. miltiorrhiza extracts, lower than cryptotanshinone (77.59 mg/g) .

Anticoagulant Activity

- Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone I: Inhibit thrombin/factor Xa with binding energies < −8.0 kcal/mol, outperforming this compound (−7.2 kcal/mol) .

生物活性

Tanshinone IIb (TSB), a prominent bioactive compound derived from the roots of Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its neuroprotective, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : C₁₉H₁₈O₄

- Molecular Weight : 310.344 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 536.9 °C

Neuroprotective Effects

This compound exhibits notable neuroprotective properties, particularly in models of cerebral ischemia. Several studies have demonstrated its efficacy in reducing neuronal apoptosis and brain damage.

Case Study: Cerebral Ischemia

A study involving middle cerebral artery occlusion (MCAO) in rats highlighted the protective effects of TSB. Administered at doses of 5 and 25 mg/kg, TSB significantly reduced focal infarct volume and cerebral histological damage compared to control groups receiving a vehicle treatment. The results indicated a marked decrease in apoptotic cells within the brain tissue, suggesting TSB's potential as a therapeutic agent for stroke management .

| Treatment Dose (mg/kg) | Focal Infarct Volume Reduction | Apoptotic Cell Count Reduction |

|---|---|---|

| 5 | Significant | Significant |

| 25 | Highly Significant | Highly Significant |

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the modulation of various inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-kB) and reduces the production of pro-inflammatory cytokines.

TSB's anti-inflammatory activity is mediated by its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in animal models. A study demonstrated that TSB could attenuate LPS-induced mastitis by regulating NF-kB signaling pathways, thus highlighting its potential for treating inflammatory conditions .

Anticancer Properties

Emerging research suggests that this compound possesses anticancer properties, particularly against various human carcinoma cell lines.

In Vitro Studies

In vitro studies have indicated that TSB can suppress tumor cell growth by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer and liver cancer cell lines, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Liver Cancer | 15 | Inhibition of proliferation |

Cardiovascular Protection

This compound also demonstrates cardioprotective effects, particularly in models of ischemia-reperfusion injury. Research indicates that TSB can enhance myocardial tolerance to ischemic stress by reducing oxidative stress and apoptosis in cardiac tissues.

Case Study: Myocardial Ischemia-Reperfusion Injury

In a study involving H9c2 cardiomyocytes subjected to anoxia/reoxygenation, TSB treatment resulted in decreased ROS production and improved cell viability. This effect was attributed to the activation of the Nrf2 pathway, which promotes antioxidant responses .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Tanshinone IIB exerts its neuroprotective effects in cerebral ischemia models?

- Methodological Answer: Utilize in vitro models (e.g., oxygen-glucose deprivation in neuronal cells) and in vivo rodent models (e.g., middle cerebral artery occlusion). Assess apoptosis markers (e.g., caspase-3 activation via immunohistochemistry) and mitochondrial membrane potential changes. Quantify neuroprotective efficacy using behavioral tests and infarct volume measurements .

Q. What standardized methodologies are recommended for quantifying this compound in complex herbal matrices?

- Methodological Answer: Employ High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD) at 254–280 nm wavelengths. Validate using the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method, ensuring calibration with certified reference standards and cross-validation via NMR or mass spectrometry .

Q. How does this compound influence cell proliferation and apoptosis in cancer cell lines, and what experimental designs are optimal for these studies?

- Methodological Answer: Conduct dose- and time-response assays (e.g., MTT or BrdU incorporation) to determine IC50 values. Use clonogenic assays to evaluate long-term proliferation inhibition. Perform gene expression profiling (microarray or RNA-seq) to identify upregulated/downregulated apoptosis-related genes (e.g., Bcl-2 family, caspases) .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction between this compound and apoptosis-related proteins like Bcl-xl and caspase-9?

- Methodological Answer: Use software (e.g., CDOCKER) to simulate binding affinities. Analyze π-π interactions and hydrogen bonding patterns at residues like Phe40 (Bak1) and Arg15 (procaspase-3). Compare interaction energies (kcal/mol) with Tanshinone IIA to identify structural determinants of specificity .

Q. What data mining strategies are effective for identifying novel protein targets of this compound in cardiovascular diseases?

- Methodological Answer: Apply network pharmacology tools like Agilent Literature Search (ALS) and STITCH to construct drug-target networks. Validate predictions via in vitro binding assays (e.g., surface plasmon resonance) and functional studies (e.g., siRNA knockdown of predicted targets) .

Q. How can discrepancies in this compound’s efficacy across experimental models (e.g., in vitro vs. in vivo) be systematically analyzed?

- Methodological Answer: Perform meta-analyses to reconcile differences in pharmacokinetics (e.g., bioavailability in animal models) and pharmacodynamics (e.g., tissue-specific effects). Use multivariate regression to assess variables like dosage, administration route, and model organism selection .

Q. What computational approaches are used to predict the electronic absorption spectra of this compound-metal complexes, and how do solvent effects influence these spectra?

- Methodological Answer: Apply density functional theory (DFT) and time-dependent DFT (TD-DFT) to optimize geometric structures. Compare gas-phase and solvent-phase (e.g., ethanol) calculations to identify spectral shifts (e.g., blue/red shifts). Validate with experimental UV-Vis spectroscopy .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., divergent IC50 values across studies), conduct sensitivity analyses to evaluate methodological variability (e.g., cell line heterogeneity, assay protocols) .

- Experimental Reproducibility : Detailed protocols for synthesis, purification (≥98% purity via HPLC ), and storage (-20°C ) must be included in supplementary materials to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。